Cas no 1398-78-3 (Cucurbitacin E 2-O-Glucoside (Elaterinide))

Cucurbitacin E 2-O-Glucoside (Elaterinide) 化学的及び物理的性質
名前と識別子
-
- Cucurbitacin E-2-O-Glucoside
- [(E,6R)-6-hydroxy-6-[(8S,9R,10R,13R,14S,16R,17R)-16-hydroxy-4,4,9,13,14-pentamethyl-3,11-dioxo-2-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-8,10,12,15,16,17-hexahydro-7H-cyclopenta
- colocynthin
- Coloside A
- Cueg
- EINECS 215-745-9
- Elaterinide
- 2-β-glucopyranoside
- Elaterin
- Gratiotoxin
- Cocillana
- α-Elaterin 2-D-glucopyranoside
- alpha-Elaterin 2-D-glucopyranoside
- 2-O-β-D-Glucopyranosylcucurbitacin E
- Cucurbitacin E 2-O-Glucoside (Elaterinide)
-
- MDL: MFCD00046215
- InChIKey: QKEJRKXVLGOJMB-YYBMGDPWSA-N
計算された属性
- せいみつぶんしりょう: 718.35600
じっけんとくせい
- 密度みつど: 1.35±0.1 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 158-160 ºC
- ようかいど: Insuluble (2.8E-3 g/L) (25 ºC),
- PSA: 217.35000
- LogP: 1.44870
- ひせんこうど: D +50° (c = 0.4 in ethanol)
Cucurbitacin E 2-O-Glucoside (Elaterinide) セキュリティ情報
-
記号:
- シグナルワード:Danger
- 危害声明: H300
- 警告文: MissingPhrase-N15.00950417
- 危険物輸送番号:UN 2811 6.1 / PGII
- WGKドイツ:1
- 危険カテゴリコード: 25
- セキュリティの説明: 45
- RTECS番号:RC6192500
-
危険物標識:
- ちょぞうじょうけん:−20°C
Cucurbitacin E 2-O-Glucoside (Elaterinide) 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | C838805-1mg |
Cucurbitacin E 2-O-Glucoside (Elaterinide) |
1398-78-3 | 1mg |
$201.00 | 2023-05-18 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | SMB00148-1MG |
Elaterinide |
1398-78-3 | 1mg |
¥3123.95 | 2023-09-14 | ||
PhytoLab | 89613-1000mg |
Cucurbitacin E-2-O-glucoside |
1398-78-3 | ≥ 98.0 % | 1000mg |
€18600 | 2023-10-25 | |
TRC | C838805-10mg |
Cucurbitacin E 2-O-Glucoside (Elaterinide) |
1398-78-3 | 10mg |
$1568.00 | 2023-05-18 | ||
TRC | C838805-5mg |
Cucurbitacin E 2-O-Glucoside (Elaterinide) |
1398-78-3 | 5mg |
$913.00 | 2023-05-18 | ||
PhytoLab | 89613-50mg |
Cucurbitacin E-2-O-glucoside |
1398-78-3 | ≥ 98.0 % | 50mg |
€1116 | 2023-10-25 | |
PhytoLab | 89613-500mg |
Cucurbitacin E-2-O-glucoside |
1398-78-3 | ≥ 98.0 % | 500mg |
€9920 | 2023-10-25 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHL89613-10MG |
1398-78-3 | 10MG |
¥6306.22 | 2023-01-14 | |||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHL89613-10MG |
Cucurbitacin E 2-O-Glucoside (Elaterinide) |
1398-78-3 | 10mg |
¥4241.79 | 2025-01-16 | ||
TRC | C838805-25mg |
Cucurbitacin E 2-O-Glucoside (Elaterinide) |
1398-78-3 | 25mg |
$ 1800.00 | 2023-09-08 |
Cucurbitacin E 2-O-Glucoside (Elaterinide) 関連文献
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
John J. Lavigne Chem. Commun., 2003, 1626-1627
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
-
Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
-
Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
-
Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178
-
Fang Tian,Xiao-Nian Li,Lin Peng,Li-Xin Wang Org. Biomol. Chem., 2015,13, 6371-6379
-
Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
-
Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
Cucurbitacin E 2-O-Glucoside (Elaterinide)に関する追加情報
Cucurbitacin E 2-O-Glucoside (Elaterinide) and Its Significance in Modern Research
Cucurbitacin E 2-O-Glucoside (Elaterinide), with the CAS number 1398-78-3, is a naturally occurring triterpenoid glycoside that has garnered significant attention in the field of pharmaceutical research and development. This compound, derived from the Cucurbitaceae family of plants, exhibits a unique chemical structure that has positioned it as a promising candidate for various therapeutic applications. The glucosidic modification of Cucurbitacin E enhances its solubility and bioavailability, making it more suitable for clinical use compared to its aglycone form.
The pharmacological properties of Cucurbitacin E 2-O-Glucoside (Elaterinide) have been extensively studied, particularly for its potential in cancer therapy. Recent research has highlighted its ability to induce apoptosis in cancer cells by modulating multiple signaling pathways. Specifically, studies have demonstrated that this compound can activate caspase-dependent and caspase-independent apoptosis pathways, leading to the selective death of tumor cells while sparing healthy cells. This selective toxicity is attributed to its ability to disrupt the mitochondrial membrane potential and trigger the release of pro-apoptotic proteins.
In addition to its anti-cancer properties, Cucurbitacin E 2-O-Glucoside (Elaterinide) has shown promise in the treatment of inflammatory diseases. Emerging evidence suggests that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 by suppressing nuclear factor kappa B (NF-κB) activation. This mechanism not only reduces inflammation but also has implications for the development of novel anti-inflammatory therapies. The compound's ability to modulate immune responses makes it a valuable candidate for further investigation in autoimmune disorders.
The structural features of Cucurbitacin E 2-O-Glucoside (Elaterinide) contribute to its unique biological activity. The glucosidic moiety enhances its interaction with biological targets, improving its pharmacokinetic profile. This modification also increases its stability in biological systems, allowing for more effective delivery and action. The compound's solubility in water makes it particularly suitable for oral and intravenous administration, which could facilitate its clinical translation.
Recent advancements in synthetic chemistry have enabled the scalable production of Cucurbitacin E 2-O-Glucoside (Elaterinide), making it more accessible for preclinical and clinical studies. Researchers have developed efficient synthetic routes that minimize side reactions and maximize yield, ensuring a consistent supply of high-quality material. These improvements are crucial for conducting rigorous pharmacological studies and ultimately bringing this promising compound into clinical trials.
The potential therapeutic applications of Cucurbitacin E 2-O-Glucoside (Elaterinide) extend beyond oncology and inflammation. Preliminary studies have explored its effects on neurodegenerative diseases, suggesting that it may protect against neuronal damage by inhibiting oxidative stress and promoting neurogenesis. Additionally, its anti-microbial properties have been investigated, with findings indicating that it can disrupt bacterial cell membranes and inhibit bacterial growth. These diverse biological activities highlight the compound's broad therapeutic potential.
The future direction of research on Cucurbitacin E 2-O-Glucoside (Elaterinide) includes elucidating its exact mechanisms of action and identifying optimal dosing regimens for different therapeutic indications. Combination therapies involving this compound with other drugs are also being explored to enhance efficacy and reduce side effects. As our understanding of its pharmacology grows, so does the likelihood that it will play a significant role in the treatment of various diseases.
In conclusion, Cucurbitacin E 2-O-Glucoside (Elaterinide) is a multifaceted compound with significant potential in pharmaceutical applications. Its unique chemical structure and biological activities make it a valuable asset in the fight against cancer, inflammation, and other diseases. With ongoing research and development efforts, this compound is poised to make a substantial impact on modern medicine.
1398-78-3 (Cucurbitacin E 2-O-Glucoside (Elaterinide)) 関連製品
- 99132-97-5(methyl (11beta,12alpha,13xi,15beta)-3-(beta-D-glucopyranosyloxy)-11,12-dihydroxy-15-{[(2E)-4-hydroxy-3,4-dimethylpent-2-enoyl]oxy}-2,16-dioxo-13,20-epoxypicras-3-en-21-oate)
- 95258-16-5(methyl (11beta,12alpha,13xi,15beta)-2-(beta-D-glucopyranosyloxy)-11,12-dihydroxy-15-{[(2E)-4-hydroxy-3,4-dimethylpent-2-enoyl]oxy}-3,16-dioxo-13,20-epoxypicras-1-en-21-oate)
- 79439-85-3(Picras-1-en-21-oicacid, 15-[[(2E)-3,4-dimethyl-1-oxo-2-pentenyl]oxy]-13,20-epoxy-2-(b-D-glucopyranosyloxy)-11,12-dihydroxy-3,16-dioxo-,methyl ester, (11b,12a,15b)- (9CI))
- 95258-17-6(methyl (11beta,12alpha,13xi,15beta)-15-{[(2E)-4-(acetyloxy)-3,4-dimethylpent-2-enoyl]oxy}-2-(beta-D-glucopyranosyloxy)-11,12-dihydroxy-3,16-dioxo-13,20-epoxypicras-1-en-21-oate)
- 1824391-93-6(3-Acetamido-2-hydroxybutanoic acid)
- 1797602-38-0(N-{2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide)
- 594827-31-3(1-[1-(pyridin-2-ylmethyl)piperidin-4-yl]-1H-indole)
- 2228347-42-8(1-(2-phenoxyphenyl)cyclobutylmethanamine)
- 1804376-66-6(3-Amino-4-cyano-6-(trifluoromethoxy)pyridine-2-carboxaldehyde)
- 2137667-58-2(4-Chloro-5-methoxy-6-methyl-2-(trichloromethyl)pyrimidine)
